molecular formula C13H12BrNO3 B296657 5-bromo-N-(2-methoxybenzyl)-2-furamide

5-bromo-N-(2-methoxybenzyl)-2-furamide

Cat. No. B296657
M. Wt: 310.14 g/mol
InChI Key: GWMWOXZHEHPRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-methoxybenzyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a furan derivative that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

5-bromo-N-(2-methoxybenzyl)-2-furamide has shown potential applications in medicinal chemistry due to its ability to inhibit the activity of several enzymes and proteins. This compound has been reported to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, this compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxybenzyl)-2-furamide involves the inhibition of various enzymes and proteins. This compound acts as a competitive inhibitor of PKC, PDE4, and HDACs by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-methoxybenzyl)-2-furamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(2-methoxybenzyl)-2-furamide in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This compound has shown promising results in various assays, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-bromo-N-(2-methoxybenzyl)-2-furamide. One of the potential areas of research is the development of more efficient synthesis methods that can yield the desired compound with a higher yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Future research can also focus on improving the solubility and bioavailability of this compound for better efficacy in vivo.
Conclusion:
In conclusion, 5-bromo-N-(2-methoxybenzyl)-2-furamide is a chemical compound that has shown promising results in scientific research. This compound has potential applications in medicinal chemistry due to its ability to selectively inhibit the activity of various enzymes and proteins. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-bromo-N-(2-methoxybenzyl)-2-furamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.

Synthesis Methods

The synthesis of 5-bromo-N-(2-methoxybenzyl)-2-furamide has been reported through various methods. One of the most commonly used methods is the reaction of 5-bromo-2-furoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method yields the desired compound with a high yield and purity.

properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

5-bromo-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C13H12BrNO3/c1-17-10-5-3-2-4-9(10)8-15-13(16)11-6-7-12(14)18-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

GWMWOXZHEHPRGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)Br

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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